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Abstract

TPOP146 is a potent and selective chemical probe targeting the bromodomains of the CREB-
binding protein (CBP) and its paralog E1A binding protein p300. These two proteins are critical
transcriptional co-activators, functioning as histone acetyltransferases (HATSs) that play a pivotal
role in the regulation of gene expression. Dysregulation of CBP/p300 activity is implicated in a
variety of diseases, most notably cancer. TPOP146 serves as a valuable tool for elucidating the
biological functions of the CBP/p300 bromodomains and for the validation of these proteins as
therapeutic targets. This technical guide provides an in-depth overview of the target
identification and validation of TPOP146, including its selectivity profile, detailed experimental
protocols for its characterization, and its effects in cellular contexts.

Target Identification: CBP/p300 Bromodomains

TPOP146 was identified as a selective inhibitor of the bromodomains of CBP and p300.[1]
These proteins are large, multi-domain transcriptional co-activators that integrate signals from
numerous signaling pathways to regulate gene expression. A key feature of CBP and p300 is
their intrinsic histone acetyltransferase (HAT) activity, which is responsible for acetylating
histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine
residues on histones, leading to a more relaxed chromatin structure that is accessible to the
transcriptional machinery.
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The bromodomain of CBP/p300 is a protein-protein interaction module that recognizes and
binds to acetylated lysine residues, including those on histone tails. This interaction is crucial
for anchoring the CBP/p300 complex to chromatin and for the subsequent acetylation of target
proteins. By competitively inhibiting the binding of acetylated lysines to the CBP/p300
bromodomain, TPOP146 disrupts this critical step in transcriptional activation.

Quantitative Data: Selectivity Profile of TPOP146

A key aspect of a chemical probe is its selectivity for its intended target over other related
proteins. The selectivity of TPOP146 was assessed against a panel of bromodomain-
containing proteins. The following table summarizes the binding affinities (Kd) of TPOP146 for
various bromodomains.

Bromodomain Kd (nM) Selectivity vs. CBP
CBP 134 1x
BRD4(1) 5020 >37x
BRD2(1) >50000 >373x
BRD3(2) >50000 >373x
BAZ2B >50000 >373x
CECR2 >50000 >373x
FALZ >50000 >373x
SMARCA2 >50000 >373x
SMARCA4 >50000 >373x
TRIM24 >50000 >373x

Data sourced from Popp et al., J Med Chem. 2016 Oct 13;59(19):8889-8912.[1]

Target Validation: Experimental Protocols and
Cellular Effects
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The validation of TPOP146 as a selective CBP/p300 bromodomain inhibitor involved a series
of biochemical and cellular assays.

Experimental Workflow for TPOP146 Identification and
Validation

The discovery and characterization of TPOP146 followed a structured workflow, beginning with
a chemical scaffold and progressing through optimization and cellular validation.
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Detailed Methodologies

This assay measures the change in the thermal denaturation temperature of a protein upon
ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the
protein.

Protocol:

o Prepare a solution of the target bromodomain protein (e.g., CBP) at a final concentration of 2
UM in a buffer of 10 mM HEPES, pH 7.5, and 500 mM NacCl.

o Add TPOP146 or other test compounds to the protein solution at a final concentration of 10
UM

e Add a fluorescent dye, such as SYPRO Orange, at a 1:1000 dilution. This dye fluoresces
when it binds to hydrophobic regions of the protein that are exposed upon unfolding.

e Place the samples in a 96-well plate and use a real-time PCR instrument to monitor
fluorescence as the temperature is increased from 25°C to 96°C at a rate of 3°C per minute.

o The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a
Boltzmann equation.

This competitive binding assay is used to determine the potency of inhibitors. It measures the
disruption of the interaction between the bromodomain and a fluorescently labeled acetylated
histone peptide.

Protocol:

e Reagents:

[e]

GST-tagged CBP bromodomain

o

Europium-labeled anti-GST antibody (donor fluorophore)

[¢]

Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

[¢]

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
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e In a 384-well plate, add the GST-tagged CBP bromodomain, the biotin-H4K8ac peptide, and
varying concentrations of TPOP146 in assay buffer.

 Incubate for 15 minutes at room temperature.
e Add the Europium-labeled anti-GST antibody and Streptavidin-APC.
e Incubate for 1 hour at room temperature.

o Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm
and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

e The ratio of the emission at 665 nm to 615 nm is calculated. A decrease in this ratio indicates
displacement of the histone peptide by the inhibitor. IC50 values are determined by plotting
the emission ratio against the inhibitor concentration.

FRAP is used to demonstrate that TPOP146 can engage with the CBP bromodomain within the
nucleus of living cells.

Protocol:

Transfect cells (e.g., U20S) with a plasmid expressing GFP-tagged CBP.
o Treat the cells with either DMSO (vehicle control) or 1 uM TPOP146.

« Identify a region of interest (ROI) within the nucleus and photobleach the GFP signal in this
area using a high-intensity laser.

¢ Monitor the recovery of fluorescence in the bleached ROI over time.

o The rate of fluorescence recovery is indicative of the mobility of the GFP-tagged protein. A
faster recovery suggests that the protein is more mobile, which in this case, indicates that
TPOP146 has displaced the bromodomain from its chromatin binding sites.

» The half-life of recovery (t1/2) is calculated from the fluorescence recovery curves. A
significant decrease in the recovery half-life in TPOP146-treated cells compared to control
cells demonstrates target engagement.
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Cellular Effects of TPOP146

Inhibition of the CBP/p300 bromodomain by TPOP146 is expected to modulate the expression
of genes regulated by these co-activators. One important downstream target is the tumor
suppressor protein p53, which is acetylated by CBP/p300. This acetylation is crucial for p53's
transcriptional activity and its ability to induce cell cycle arrest and apoptosis. It has been
shown that inhibitors of the CBP/p300 bromodomain can modulate p53 acetylation.[2][3][4][5]

[6]

Signaling Pathway

CBP and p300 are central nodes in gene regulation. They are recruited to gene promoters and
enhancers by transcription factors. Once recruited, their HAT activity leads to the acetylation of
histones, which opens up the chromatin structure. The bromodomain of CBP/p300 then binds
to these acetylated histones, stabilizing the complex at the chromatin and facilitating the
recruitment of the basal transcription machinery, ultimately leading to gene expression.
TPOP146 disrupts this process by preventing the bromodomain from binding to acetylated
histones, thereby inhibiting the transcriptional activation of target genes.
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Conclusion

TPOP146 is a well-characterized, potent, and selective inhibitor of the CBP/p300
bromodomains. The comprehensive data from biochemical and cellular assays validate its on-
target activity and provide a clear mechanism of action. As a chemical probe, TPOP146 is an
invaluable tool for researchers investigating the roles of CBP and p300 in health and disease.
Its development paves the way for the exploration of CBP/p300 bromodomain inhibitors as
potential therapeutics, particularly in the context of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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